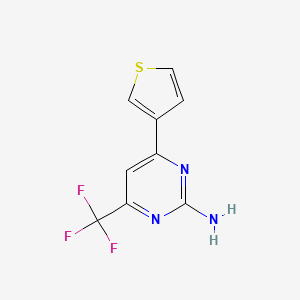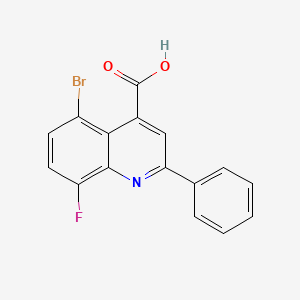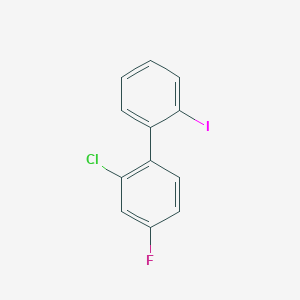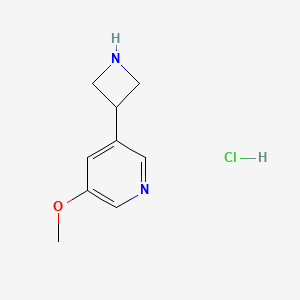![molecular formula C15H11Cl2NO4S B13719961 (3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone](/img/structure/B13719961.png)
(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone is a complex organic compound with significant potential in various scientific fields. This compound features a dichloromethoxyphenyl group attached to a dioxidobenzoisothiazolyl methanone structure, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone typically involves multiple steps, including the formation of the dichloromethoxyphenyl group and the dioxidobenzoisothiazolyl methanone structure. Common synthetic routes may involve:
Formation of Dichloromethoxyphenyl Group: This step often includes chlorination and methoxylation reactions under controlled conditions.
Formation of Dioxidobenzoisothiazolyl Methanone:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Halogen atoms in the dichloromethoxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved include oxidative stress response and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3,5-Dichloro-4-methoxyphenyl)benzoisothiazole: Similar structure but lacks the dioxidobenzo group.
(3,5-Dichloro-4-methoxyphenyl)thiophene: Contains a thiophene ring instead of an isothiazole ring.
Uniqueness
(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone is unique due to the presence of both dichloromethoxyphenyl and dioxidobenzoisothiazolyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity not seen in similar compounds.
Propiedades
Fórmula molecular |
C15H11Cl2NO4S |
|---|---|
Peso molecular |
372.2 g/mol |
Nombre IUPAC |
(3,5-dichloro-4-methoxyphenyl)-(1,1-dioxo-3H-1,2-benzothiazol-2-yl)methanone |
InChI |
InChI=1S/C15H11Cl2NO4S/c1-22-14-11(16)6-10(7-12(14)17)15(19)18-8-9-4-2-3-5-13(9)23(18,20)21/h2-7H,8H2,1H3 |
Clave InChI |
PXFURKRSSREDJW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Cl)C(=O)N2CC3=CC=CC=C3S2(=O)=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[[(E)-[2-[[(2R)-2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxy-4-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3,3-dimethylbutanoyl]amino]-1,2-diamino-3-carboxypropylidene]amino]-aminomethylidene]-dimethylazanium](/img/structure/B13719911.png)

![(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine](/img/structure/B13719941.png)

![(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13719948.png)
![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)


